4-Nitro-2-(2-phenylacetamido)benzamide
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Overview
Description
4-Nitro-2-(2-phenylacetamido)benzamide is a chemical compound with the molecular formula C15H13N3O4 and a molecular weight of 299.29 g/mol . This compound is characterized by the presence of a nitro group, an amide group, and a phenylacetamido group attached to a benzamide core. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(2-phenylacetamido)benzamide typically involves the reaction of 4-nitro-2-aminobenzamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(2-phenylacetamido)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-Amino-2-(2-phenylacetamido)benzamide
Substitution: Depending on the nucleophile, various substituted benzamides
Hydrolysis: 4-Nitro-2-aminobenzoic acid and phenylacetamide
Scientific Research Applications
4-Nitro-2-(2-phenylacetamido)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(2-phenylacetamido)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: Lacks the phenylacetamido group, making it less complex.
2-Phenylacetamidobenzamide:
4-Amino-2-(2-phenylacetamido)benzamide: A reduced form of 4-Nitro-2-(2-phenylacetamido)benzamide, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a nitro group and a phenylacetamido group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13N3O4 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
4-nitro-2-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C15H13N3O4/c16-15(20)12-7-6-11(18(21)22)9-13(12)17-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20)(H,17,19) |
InChI Key |
YCAFMCMKNHYQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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